molecular formula C13H14ClF2NO2 B2701684 2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one CAS No. 2411224-14-9

2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2701684
CAS No.: 2411224-14-9
M. Wt: 289.71
InChI Key: LDJDYXDAYSEATM-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a 3,5-difluorophenoxy group and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 3,5-Difluorophenoxy Group: This step involves the nucleophilic substitution reaction where a 3,5-difluorophenol reacts with a suitable leaving group on the pyrrolidine ring.

    Chloropropanone Addition: The final step involves the addition of a chloropropanone moiety to the pyrrolidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of propanone.

    2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]butan-1-one: Similar structure but with a butanone moiety.

Uniqueness

2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO2/c1-8(14)13(18)17-3-2-11(7-17)19-12-5-9(15)4-10(16)6-12/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJDYXDAYSEATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OC2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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